molecular formula C9H12N2O2S B7628289 4-Pyrazol-1-ylthiane-4-carboxylic acid

4-Pyrazol-1-ylthiane-4-carboxylic acid

Cat. No.: B7628289
M. Wt: 212.27 g/mol
InChI Key: VSONKWFTWKIVIU-UHFFFAOYSA-N
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Description

4-Pyrazol-1-ylthiane-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring fused with a thiane ring and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyrazol-1-ylthiane-4-carboxylic acid typically involves the formation of the pyrazole ring followed by the introduction of the thiane ring and the carboxylic acid group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 1,3-diketones with hydrazines can form the pyrazole ring, which can then be further modified to introduce the thiane ring and carboxylic acid group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-Pyrazol-1-ylthiane-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

4-Pyrazol-1-ylthiane-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Pyrazol-1-ylthiane-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to specific proteins. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as 4-Pyrazolecarboxylic acid and 1H-Pyrazole-4-carboxylic acid .

Uniqueness

4-Pyrazol-1-ylthiane-4-carboxylic acid is unique due to the presence of both the pyrazole and thiane rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-pyrazol-1-ylthiane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c12-8(13)9(2-6-14-7-3-9)11-5-1-4-10-11/h1,4-5H,2-3,6-7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSONKWFTWKIVIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(C(=O)O)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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